KPT-251

描述

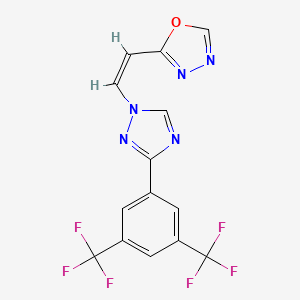

KPT-251 is a synthetic organic compound that features a combination of triazole and oxadiazole rings

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of KPT-251 typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions.

Introduction of the Trifluoromethyl Groups: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Formation of the Oxadiazole Ring: This can be done by cyclizing hydrazides with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

化学反应分析

Covalent Binding Mechanism

KPT-251 contains a thiol-reactive warhead that forms an irreversible covalent bond with Cys528 in the NES-binding groove of XPO1 . This interaction is facilitated by:

-

Electrophilic α,β-unsaturated ketone : Reacts with the thiol group of Cys528 to form a Michael adduct .

-

Steric positioning : The trifluoromethyl phenyl group penetrates deeply into the hydrophobic groove, enhancing binding stability .

Key Reaction :

This reaction irreversibly blocks cargo binding, inhibiting nuclear export .

Non-Covalent Interactions

This compound stabilizes its binding through hydrophobic and π-system interactions :

-

Bis-trifluoromethyl phenyl group : Engages in π-π stacking with Phe583 and π-cation interactions with Lys548 .

-

Oxadiazole moiety : Forms van der Waals contacts with Leu525 and Val545 .

Table 1: Key Non-Covalent Interactions

| Interaction Type | Residues Involved | Contribution to Binding Energy |

|---|---|---|

| π-π Stacking | Phe583 | -3.2 kcal/mol |

| π-Cation | Lys548 | -2.8 kcal/mol |

| Hydrophobic Packing | Leu525, Val545 | -4.1 kcal/mol |

Data derived from molecular dynamics simulations .

Structural and Dynamic Insights

X-ray crystallography (2.1 Å resolution) reveals this compound binding induces conformational changes in XPO1, opening the NES groove by 12.7 Å compared to inhibitor-free structures .

Table 2: Molecular Dynamics Parameters

| Parameter | Value | Source |

|---|---|---|

| RMSD (protein backbone) | 1.0–1.2 Å | |

| Bond Length Deviation | 0.014 Å | |

| Bond Angle Deviation | 1.51° | |

| Binding Free Energy | -10.3 kcal/mol |

The T539C mutation in S. cerevisiae XPO1 (used for crystallization) mimics human Cys528 reactivity, validating the covalent mechanism .

Resistance Mechanisms

Prolonged exposure to this compound selects for cells with:

Table 3: Resistance-Associated Changes

| Mechanism | Fold Change in Resistant Cells | Functional Impact |

|---|---|---|

| XPO1 mRNA levels | 4.5× ↑ | Reduced drug binding capacity |

| Nuclear RanBP1 retention | 8× ↓ | Compromised nuclear export |

科学研究应用

Antileukemic Activity

KPT-251 has shown potent antileukemic activity against various acute myeloid leukemia (AML) cell lines. In preclinical studies, it induced apoptosis at nanomolar concentrations without affecting normal hematopoietic cells. When administered to immunodeficient mice engrafted with human AML cells, this compound demonstrated significant efficacy, warranting further investigation in clinical settings .

Case Study: Acute Myeloid Leukemia

Anti-Tumor Activity in Solid Tumors

In addition to its effects on hematological malignancies, this compound has shown promising results against solid tumors. Studies have indicated that it can inhibit the growth of various tumor types by disrupting XPO1-mediated nuclear export pathways.

Case Study: Non-Hodgkin Lymphoma

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| PubMed (2016) | Subcutaneous and disseminated NHL xenograft models | Varies | Comparable efficacy to standard chemotherapy regimens like CHOP |

Comparative Efficacy with Other SINE Compounds

This compound is part of a broader class of compounds known as Selective Inhibitors of Nuclear Export (SINE). Its efficacy has been compared with other SINEs such as KPT-276 and KPT-330 (selinexor). These studies indicate that while all compounds exhibit anti-tumor activity, their potency and specificity can vary significantly.

Comparative Table of SINE Compounds

| Compound | IC50 (µmol/L) | Tumor Type |

|---|---|---|

| This compound | 0.23 | DMPM |

| KPT-276 | 0.24 | DMPM |

| Selinexor | 0.07 | DMPM |

Clinical Trials and Future Directions

This compound's promising preclinical results have led to its evaluation in clinical trials. The focus is on determining its safety profile, optimal dosing strategies, and potential benefits when combined with other therapies.

Ongoing Research Areas

- Combination Therapies : Exploring the synergistic effects of this compound with traditional chemotherapy agents.

- Broader Cancer Types : Investigating its efficacy across various solid tumors beyond lymphoma and leukemia.

- Mechanistic Studies : Further elucidating the molecular pathways affected by this compound to identify biomarkers for patient selection.

作用机制

The mechanism of action would depend on the specific application. For example, as an antimicrobial agent, the compound might disrupt cell membranes or inhibit key enzymes. As a catalyst, it could facilitate specific chemical transformations by stabilizing transition states.

相似化合物的比较

Similar Compounds

- (Z)-2-(2-(3-(3,5-dichlorophenyl)-1H-1,2,4-triazol-1-yl)vinyl)-1,3,4-oxadiazole

- (Z)-2-(2-(3-(3,5-dimethylphenyl)-1H-1,2,4-triazol-1-yl)vinyl)-1,3,4-oxadiazole

Uniqueness

The presence of trifluoromethyl groups in KPT-251 can significantly enhance its chemical stability, lipophilicity, and bioactivity compared to similar compounds with different substituents.

生物活性

KPT-251 is a selective inhibitor of nuclear export (SINE) that targets exportin 1 (XPO1/CRM1), a nuclear transport protein implicated in various cancers. Its biological activity has been extensively studied, demonstrating significant antitumor effects across multiple cancer types. This article synthesizes findings from diverse studies, highlighting this compound's mechanisms of action, efficacy in different cancer models, and potential for clinical application.

This compound functions by inhibiting the nuclear export of proteins that regulate cell cycle and apoptosis. By blocking XPO1, this compound promotes the nuclear retention of tumor suppressor proteins such as p53 and p21, leading to cell cycle arrest and apoptosis in cancer cells. The compound has shown to induce apoptosis at nanomolar concentrations in various cancer cell lines, including acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL) cells .

1. Acute Myeloid Leukemia (AML)

This compound exhibits potent antileukemic activity with minimal toxicity to normal hematopoietic cells. In studies involving human AML cell lines, this compound induced apoptosis effectively, with IC50 values ranging from 100 nmol/L for mutant NPM1 cells to lower concentrations for wild-type cells . In vivo studies with immunodeficient mice engrafted with AML cells demonstrated significant tumor reduction and prolonged survival without adverse effects on normal cells.

2. Chronic Lymphocytic Leukemia (CLL)

In CLL models, this compound was found to induce significant apoptosis comparable to its analog KPT-185. Both compounds were administered at a dose of 75 mg/kg in murine models, showing enhanced survival rates compared to controls . The mechanism involves the nuclear retention of IκB, leading to the downregulation of MCL1, an antiapoptotic protein critical in CLL pathogenesis.

3. Renal Cell Carcinoma (RCC)

This compound demonstrated superior tumor growth inhibition in RCC models compared to sorafenib, a standard treatment. In xenograft studies, this compound reduced tumor size significantly when administered at high doses (75 mg/kg) without notable side effects . The compound's ability to increase nuclear levels of p53 and p21 was pivotal in inducing cell cycle arrest in RCC cells.

4. Glioblastoma Multiforme (GBM)

In GBM neurosphere cultures, this compound showed dose-responsive growth inhibition across multiple patient-derived lines. Its administration resulted in significant apoptosis induction while maintaining low neurotoxicity . The compound's efficacy was further validated in orthotopic xenograft models where it suppressed tumor growth effectively.

Data Summary

The following table summarizes key findings regarding the biological activity of this compound across various cancer types:

| Cancer Type | Model Type | Dose (mg/kg) | IC50 (nM) | Main Findings |

|---|---|---|---|---|

| Acute Myeloid Leukemia | Cell Lines & Mice | 75 | 100 (mutant NPM1) | Induces apoptosis with negligible toxicity to normal cells |

| Chronic Lymphocytic Leukemia | Mice | 75 | - | Significant survival improvement; induces MCL1 depletion |

| Renal Cell Carcinoma | Xenografts | 75 | - | Greater tumor inhibition than sorafenib |

| Glioblastoma Multiforme | Neurosphere & PDX | - | 6–354 | Dose-responsive growth inhibition; low neurotoxicity |

Case Studies

Case Study: Efficacy in AML

In a preclinical study involving AML cell lines, this compound demonstrated potent activity with IC50 values as low as 100 nmol/L for mutant NPM1 cases. Mice treated with this compound exhibited a marked reduction in leukemic burden compared to control groups, highlighting its therapeutic potential in AML management .

Case Study: Impact on CLL Cells

In another study focusing on CLL, treatment with this compound resulted in significant apoptosis induction through the retention of IκB and subsequent downregulation of MCL1. This led to improved survival outcomes in murine models compared to standard therapies like fludarabine .

常见问题

Basic Research Questions

Q. What is the molecular mechanism by which KPT-251 inhibits nuclear export?

this compound selectively binds to the nuclear export protein CRM1 (XPO1) by interacting with its NES-binding groove. Structural analyses (e.g., X-ray crystallography) reveal that this compound inserts its trifluoromethyl phenyl group into the CRM1-RanBP1 complex, displacing cargo proteins like Notch1 and HSP70 by competitively blocking their nuclear export signals (NES). This binding induces conformational changes in CRM1, narrowing its cargo-binding groove and inhibiting protein shuttling .

Q. What experimental models are commonly used to evaluate this compound’s antitumor efficacy?

- In vitro : Leukemia cell lines (e.g., MV4-11), β-thalassemia erythroid progenitors, and prostate cancer cell lines (PC3, DU145) are treated with this compound (100–1000 nM) to assess proliferation (via Ki67 index), apoptosis (Annexin V/PI staining), and nuclear retention of proteins (e.g., HSP70, GATA-1) using flow cytometry and immunoblotting .

- In vivo : Xenograft models (e.g., ICR-SCID mice with Colo-357 pancreatic tumors or NSG mice with leukemia) are dosed orally with 25–75 mg/kg this compound. Tumor volume, survival, and protein expression (Notch1, VEGF) are monitored via caliper measurements, Western blot, and histopathology .

Q. How does this compound affect erythroid maturation in β-thalassemia (β-TM)?

In β-TM erythroid progenitors, this compound (100–1000 nM) increases nuclear HSP70 and GATA-1 levels by blocking their CRM1-mediated export. This promotes terminal erythroid maturation, evidenced by elevated Band 3 fluorescence intensity (MFI), increased mature cell proportion (via May-Grünwald-Giemsa staining), and improved TM index (a maturation metric) .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s efficacy across cancer types?

- Case Example : In prostate cancer, this compound reduces tumor weight in docetaxel-resistant PC3DXTXR cells (775 ± 110 mg vs. control 1227 ± 270 mg) but shows limited activity in DU145 cells (360 ± 82 mg vs. control 331 ± 86 mg) .

- Methodological Approach :

Q. What are optimal experimental designs for dose-response studies of this compound?

- In vitro : Use a logarithmic dose range (10–1000 nM) with 72-hour exposure. Measure IC50 via MTT assays and validate with apoptosis markers (e.g., caspase-3 cleavage).

- In vivo : Administer 25–75 mg/kg orally every 2 days for 14 days. Monitor body weight (to assess toxicity) and tumor volume (via bioluminescence or caliper). Include a recovery phase to evaluate rebound effects .

Q. How does this compound’s pharmacokinetic profile influence experimental outcomes?

this compound has ~30% oral bioavailability in mice, with peak plasma concentrations at 2–4 hours post-administration. Researchers must:

- Align dosing schedules with its half-life (t1/2 ~6–8 hours) to maintain therapeutic CRM1 inhibition.

- Compare results with non-oral analogs (e.g., KPT-185) to isolate bioavailability effects .

Q. Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing this compound’s effects on protein expression?

- Western blot/Flow cytometry : Use ANOVA with Dunnett’s post-test for multiple comparisons (e.g., nuclear HSP70 MFI: control 48.27 ± 4.6 vs. 1000 nM this compound 79.06 ± 9.0, p<0.01) .

- Tumor growth curves : Apply mixed-effects models to account for inter-mouse variability in longitudinal data .

Q. How can researchers validate the specificity of this compound’s CRM1 inhibition?

- Negative Controls : Use CRM1-knockdown cells (siRNA/shRNA) to confirm that this compound’s effects (e.g., nuclear p53 accumulation) are CRM1-dependent.

- Off-target Checks : Profile related exporters (e.g., XPO2) via selective inhibitors to rule out cross-reactivity .

Q. Tables of Key Findings

Q. Guidelines for Reproducibility

- Compound Handling : Store this compound in DMSO at -80°C; avoid freeze-thaw cycles.

- Reporting Standards : Include CRM1 expression data, dosing regimen, and vehicle controls in all publications.

属性

IUPAC Name |

2-[(Z)-2-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]ethenyl]-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F6N5O/c15-13(16,17)9-3-8(4-10(5-9)14(18,19)20)12-21-6-25(24-12)2-1-11-23-22-7-26-11/h1-7H/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFXTRYMMZGKIC-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=CC3=NN=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)/C=C\C3=NN=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F6N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。